N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
This compound belongs to a class of molecules known as imidazo[2,1-b][1,3]thiazole carboxamide derivatives . These molecules have been identified as potential antimycobacterial agents . The most active derivative in this class, IT10, carries a 4-nitro phenyl moiety .
Synthesis Analysis
The synthesis of similar compounds involves the cyclization of compound 1 with ethyl 2-chloro-3-oxobutanoate (2) in 1,4-dioxane under reflux condition . The resulting compound was established by 1H NMR .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an imidazo[2,1-b][1,3]thiazole core, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve cyclization and condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds were characterized by 1H NMR, 13C NMR, HPLC, and MS spectral analysis .Scientific Research Applications
Immunomodulatory Applications
Imidazo[2,1-b]thiazole derivatives, including the one , have been researched for their potential immunological effects. Harraga et al. (1994) studied about 40 substituted imidazo[2,1-b]thiazoles and discovered their in vitro immunological effect on human T trypsinized lymphocytes, particularly on the modulation of the expression of CD2 receptors, suggesting a possible regeneration effect (Harraga et al., 1994).
Anti-inflammatory and Analgesic Properties
The compound and its derivatives have also been synthesized to investigate their anti-inflammatory and analgesic activities. Soyer Can et al. (2021) synthesized new carboxamides and found that some of these molecules exhibited significant cell viability and nitrite reducing effects, comparable to traditional anti-inflammatory agents (Soyer Can et al., 2021).
Cytotoxic Activity
Research into the cytotoxic activity of derivatives of the compound has been conducted, with some novel derivatives designed and tested against human cancer cell lines. For instance, Ding et al. (2012) identified derivatives with potential as inhibitors against cancer cell lines such as MDA-MB-231, indicating the compound's relevance in cancer research (Ding et al., 2012).
Future Directions
Mechanism of Action
Target of Action
The primary target of N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic pathways in the bacterium.
Mode of Action
The compound interacts with its target, Pantothenate synthetase, leading to the inhibition of the enzyme . This interaction disrupts the normal function of the enzyme, thereby affecting the biosynthesis of coenzyme A. The disruption in the production of this coenzyme hampers various metabolic pathways within the bacterium.
Biochemical Pathways
The affected biochemical pathway is the pantothenate and CoA biosynthesis pathway . The inhibition of Pantothenate synthetase disrupts the production of pantothenate, a precursor for CoA biosynthesis. This disruption affects the downstream production of CoA, which is a vital cofactor in numerous enzymatic reactions, including the citric acid cycle and fatty acid synthesis and degradation.
Pharmacokinetics
In silico admet prediction has been carried out for this compound
Result of Action
The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting Pantothenate synthetase, the compound disrupts the bacterium’s metabolic processes, leading to its inability to proliferate. This makes the compound a potential candidate for the development of new anti-mycobacterial agents.
Properties
IUPAC Name |
N-(3-acetylphenyl)-3-methyl-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O4S/c1-12-19(20(27)22-16-7-3-5-14(9-16)13(2)26)30-21-23-18(11-24(12)21)15-6-4-8-17(10-15)25(28)29/h3-11H,1-2H3,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKHLWIZTBSFRE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC(=C4)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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